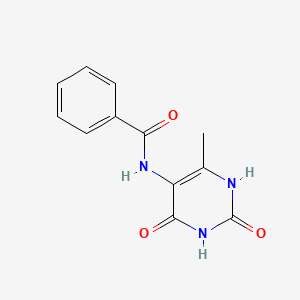

N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)benzamide

説明

N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)benzamide is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry This compound features a benzamide group attached to a pyrimidine ring, which is substituted with hydroxyl and methyl groups

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)benzamide typically involves the condensation of 2,4-dihydroxy-6-methylpyrimidine with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistent product quality.

化学反応の分析

Types of Reactions: N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.

Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of halogenated or alkylated derivatives.

科学的研究の応用

N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)benzamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a probe for studying enzyme interactions and metabolic pathways.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

作用機序

The mechanism of action of N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)benzamide involves its interaction with specific molecular targets in the body. The hydroxyl groups on the pyrimidine ring can form hydrogen bonds with enzymes, altering their activity. The benzamide moiety can interact with receptors, modulating signal transduction pathways. These interactions can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis.

類似化合物との比較

N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)benzamide can be compared with other pyrimidine derivatives, such as:

2,4-dihydroxy-6-methylpyrimidine: Lacks the benzamide group, resulting in different biological activities.

N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)methanesulfonamide: Contains a methanesulfonamide group instead of a benzamide group, leading to variations in chemical reactivity and applications.

N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)-4-(propan-2-yloxy)benzamide: Features an additional propan-2-yloxy group, which can influence its solubility and interaction with biological targets.

生物活性

N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer effects. This article synthesizes available research findings on its biological activity, highlighting key studies, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Synthesis

The compound features a pyrimidine ring substituted with hydroxyl groups and a benzamide moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit notable anti-inflammatory properties. For instance, studies on benzimidazole derivatives have shown that they can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. The inhibition of these enzymes leads to reduced synthesis of inflammatory mediators such as prostaglandins and leukotrienes .

Key Findings:

- Molecular Docking Studies: These studies suggest that the compound may interact with COX enzymes and other targets like phospholipase A2, which plays a crucial role in inflammation .

- In Vitro Assays: Compounds derived from similar structures have demonstrated significant inhibition of inflammation markers in cell cultures.

Anticancer Activity

The anticancer potential of this compound is supported by findings from various studies focusing on related compounds. The biological activity is often assessed through cytotoxicity assays against different cancer cell lines.

Table 1: Summary of Anticancer Activity Studies

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5 | A549 (Lung Cancer) | 2.12 | Induction of apoptosis |

| 6 | HCC827 (Lung Cancer) | 5.13 | Cell cycle arrest |

| 8 | MDA-MB-231 (Breast) | 6.75 | Inhibition of cell migration |

These results indicate that derivatives with similar structural features to this compound can effectively inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle disruption .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition: By inhibiting key enzymes involved in inflammation and cancer progression, such as COX and phospholipases.

- Cell Cycle Regulation: The compound may induce cell cycle arrest at specific phases, leading to reduced cell proliferation.

- Apoptosis Induction: It has been observed to increase apoptosis rates in cancer cells, contributing to its potential as an anticancer agent .

Case Studies and Experimental Evidence

Several case studies have explored the biological activity of compounds related to this compound:

- Study on Lung Cancer Cells: A derivative was tested against A549 and HCC827 cell lines, showing promising IC50 values indicating effective cytotoxicity.

- Mechanistic Insights: Flow cytometry analyses revealed that treatment with certain derivatives led to significant increases in early-stage apoptosis markers .

特性

IUPAC Name |

N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c1-7-9(11(17)15-12(18)13-7)14-10(16)8-5-3-2-4-6-8/h2-6H,1H3,(H,14,16)(H2,13,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMXIJIKPVABXMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60358372 | |

| Record name | STK124324 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

591726-19-1 | |

| Record name | STK124324 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。